molecular formula C20H21ClN2O2 B11656570 N-(4-chlorophenyl)-7-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide

N-(4-chlorophenyl)-7-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide

Cat. No.: B11656570
M. Wt: 356.8 g/mol
InChI Key: HQAZSVNRGXNIBK-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a methoxy group at the 7th position, and a carboxamide group attached to a dihydroquinoline ring

Properties

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-7-methoxy-2,2,4-trimethylquinoline-1-carboxamide

InChI

InChI=1S/C20H21ClN2O2/c1-13-12-20(2,3)23(18-11-16(25-4)9-10-17(13)18)19(24)22-15-7-5-14(21)6-8-15/h5-12H,1-4H3,(H,22,24)

InChI Key

HQAZSVNRGXNIBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=CC(=C2)OC)C(=O)NC3=CC=C(C=C3)Cl)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the 4-chlorophenyl and methoxy groups. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and the use of advanced technologies, such as microwave-assisted synthesis, can enhance the overall production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .

Mechanism of Action

The mechanism by which N-(4-CHLOROPHENYL)-7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

Uniqueness

The uniqueness of N-(4-CHLOROPHENYL)-7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

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